molecular formula C₁₇H₂₅NO₇S B1140620 (S)-N-Boc-L-homoserine Methyl Ester Tosylate CAS No. 120042-09-3

(S)-N-Boc-L-homoserine Methyl Ester Tosylate

Cat. No. B1140620
CAS RN: 120042-09-3
M. Wt: 387.45
InChI Key:
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Description

“(S)-N-Boc-L-homoserine Methyl Ester Tosylate” is a complex organic compound. It is a type of ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The “tosylate” part of the name indicates that it contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 .


Synthesis Analysis

The synthesis of such esters typically involves the transformation of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), creating what is termed an organic tosylate or mesylate . The reaction is typically performed under controlled conditions to ensure the correct product is formed .


Molecular Structure Analysis

The molecular structure of “(S)-N-Boc-L-homoserine Methyl Ester Tosylate” would be complex due to the presence of multiple functional groups. The tosyl group, for example, consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .


Chemical Reactions Analysis

Tosylates, such as “(S)-N-Boc-L-homoserine Methyl Ester Tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .

Future Directions

The future directions for “(S)-N-Boc-L-homoserine Methyl Ester Tosylate” could involve its use in various chemical reactions and syntheses. For instance, ester hydrolysis is a well-known reaction, but it is normally incompatible with either the Fmoc protecting group in basic conditions or the Boc group in an aqueous acidic environment . Therefore, the development of efficient ester hydrolysis methods suitable for Fmoc-protected amino acid that incurs no epimerization could be a potential future direction .

Mechanism of Action

Mode of Action

The compound contains a tosylate group , which is known to be a good leaving group. This suggests that it may undergo nucleophilic substitution reactions . The compound also contains an ester group, which could undergo hydrolysis .

Pharmacokinetics

The compound’s solubility could be influenced by the presence of the tosylate group, which is known to improve water solubility .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-N-Boc-L-homoserine Methyl Ester Tosylate. For example, the rate of hydrolysis of the ester group could be influenced by pH .

properties

IUPAC Name

4-methylbenzenesulfonic acid;methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5.C7H8O3S/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4;1-6-2-4-7(5-3-6)11(8,9)10/h7,12H,5-6H2,1-4H3,(H,11,14);2-5H,1H3,(H,8,9,10)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHAHBDLYCRPGL-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-L-homoserine Methyl Ester Tosylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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